molecular formula C13H15NO2S B13472525 Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate

Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate

Katalognummer: B13472525
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: INZOWCGAMNBBNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, features a tert-butyl ester group and an amino group, making it a valuable intermediate in organic synthesis and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate can be achieved through various methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, yielding the desired product in high yields . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of microwave irradiation accelerates reaction kinetics and improves overall reaction efficiency, making it a preferred method in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzothiophene core provides a stable scaffold for binding interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-aminobenzo[b]thiophene: Similar in structure but lacks the tert-butyl ester group.

    5-nitrothiophene-2-carboxylate: Contains a nitro group instead of an amino group.

    2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Features a tetrahydrobenzothiophene core

Uniqueness

Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate is unique due to its combination of a tert-butyl ester group and an amino group, which provides distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery .

Eigenschaften

Molekularformel

C13H15NO2S

Molekulargewicht

249.33 g/mol

IUPAC-Name

tert-butyl 5-amino-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)11-7-8-6-9(14)4-5-10(8)17-11/h4-7H,14H2,1-3H3

InChI-Schlüssel

INZOWCGAMNBBNS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.